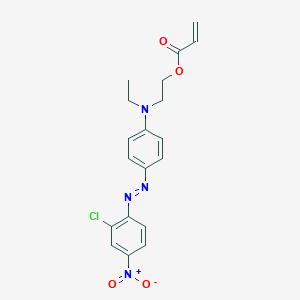

Acrilato de Rojo Disperso 13

Descripción general

Descripción

Disperse Red 13 acrylate is a synthetic organic compound known for its vibrant color and applications in various fields. This compound is often used as a dye due to its azo group, which is responsible for its intense coloration.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.

Biology: Employed in staining techniques to visualize biological samples.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the textile industry for dyeing synthetic fibers

Mecanismo De Acción

Target of Action

Disperse Red 13 Acrylate, also known as DISPERSE RED 13 ACRYLATE 98 or 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate, is primarily used as a non-linear optical (NLO) material . Its primary targets are optical memory and switching devices .

Mode of Action

The compound is an azobenzene functionalized molecule . It exhibits reversible cis-trans photoisomerization . This means that it can switch between different forms when exposed to light, which is a crucial property for optical memory and switching devices .

Biochemical Pathways

Its azobenzene functional group is known to undergo photoisomerization, a process where the molecule changes its structure in response to light . This property is key to its function in optical devices.

Result of Action

The primary result of Disperse Red 13 Acrylate’s action is its ability to function as a non-linear optical (NLO) material . Its reversible cis-trans photoisomerization allows it to be used in optical memory and switching devices .

Action Environment

The action of Disperse Red 13 Acrylate is influenced by environmental factors such as light and temperature. Its photoisomerization property is triggered by light, and its efficiency can be affected by the intensity and wavelength of the light . The stability and efficacy of the compound can also be influenced by temperature, as suggested by its melting point of 74-79 °C .

Análisis Bioquímico

Biochemical Properties

It is known that azo dyes, such as Disperse Red 13 Acrylate, can be reduced to aromatic amines by the intestinal microflora or liver enzymes This suggests that Disperse Red 13 Acrylate may interact with various enzymes and proteins within the body, potentially influencing biochemical reactions

Metabolic Pathways

The metabolic pathways involving Disperse Red 13 Acrylate are not well defined. It is known that azo dyes can be metabolized by the intestinal microflora or liver enzymes , suggesting that Disperse Red 13 Acrylate may be involved in similar pathways

Métodos De Preparación

The synthesis of Disperse Red 13 acrylate involves several steps. The starting materials typically include 2-chloro-4-nitroaniline and N-ethylaniline. The synthesis process involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethylaniline to form the azo compound. This intermediate is then reacted with ethyl acrylate under basic conditions to yield the final product .

Análisis De Reacciones Químicas

Disperse Red 13 acrylate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products depending on the conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles

Comparación Con Compuestos Similares

Similar compounds include:

2-chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the azo and ethyl acrylate moieties.

Disperse Red 1: Similar structure but without the acrylate group.

2-chloro-5-nitrophenol: Similar structure with a different position of the nitro group.

Disperse Red 13 acrylate is unique due to its combination of azo, nitro, and acrylate groups, which confer distinct chemical and physical properties .

Actividad Biológica

Disperse Red 13 acrylate is a synthetic organic compound widely used in the textile industry due to its vibrant color and unique chemical structure. This article explores the biological activity of Disperse Red 13 acrylate, focusing on its cytotoxic effects, mutagenicity, and potential applications in photodynamic therapy.

Disperse Red 13 acrylate has the following chemical characteristics:

- Chemical Formula : CHClNO

- Molecular Weight : 348.784 g/mol

- Melting Point : 122-129 °C

- Boiling Point : 547.7 °C

- Density : 1.31 g/cm³

These properties contribute to its behavior in various biological systems and applications.

Cytotoxicity and Mutagenicity

Research indicates that Disperse Red 13 acrylate exhibits cytotoxic effects on certain cell lines. A study comparing Disperse Red 1 and Disperse Red 13 found that both dyes tested positive for mutagenicity in Salmonella assays, suggesting they induce frame-shift mutations. The presence of chlorine in Disperse Red 13 reduced its mutagenicity compared to Disperse Red 1, indicating that structural modifications can significantly influence biological activity .

Table 1: Comparison of Cytotoxicity and Mutagenicity

| Compound | Cytotoxicity | Mutagenicity (Salmonella Assay) | Remarks |

|---|---|---|---|

| Disperse Red 1 | Yes | Positive | Higher mutagenicity |

| Disperse Red 13 | Yes | Positive | Reduced mutagenicity due to Cl |

Interaction with Biological Membranes

Disperse Red 13 acrylate has been shown to interact with biological membranes, which can affect cellular uptake and toxicity profiles. This interaction is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Photodynamic Therapy Potential

There is ongoing research into the use of Disperse Red 13 acrylate as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. Initial studies suggest that Disperse Red 13 acrylate may have potential in this area, although further research is needed to establish its efficacy and safety.

Case Study 1: Cytotoxic Effects on HepG2 Cells

A study investigated the cytotoxic effects of Disperse Red 13 acrylate on HepG2 liver cancer cells. The results showed a significant reduction in cell viability at higher concentrations, indicating potential applications in cancer treatment but also raising concerns about safety and handling due to its irritant properties .

Case Study 2: Environmental Impact Assessment

Research has highlighted the environmental concerns associated with azo dyes like Disperse Red 13 acrylate. The degradation products of these dyes pose risks to aquatic life, as shown in toxicity assays using daphnids. This underscores the need for careful assessment of both the biological activity and environmental impact of such compounds .

Propiedades

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVPCCKVUYGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401336 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10462-94-9 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Disperse Red 13 acrylate play in achieving all-optical tunability in these metamaterials?

A1: Disperse Red 13 acrylate, an azobenzene derivative, is key to achieving all-optical tunability in these metamaterials due to its photoisomerization properties. [, ] When incorporated into the metamaterial structure, this compound exhibits a significant change in its refractive index upon exposure to light. [, ] This light-induced refractive index change enables the manipulation of plasmonic resonances within the metamaterial, leading to tunable optical properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.